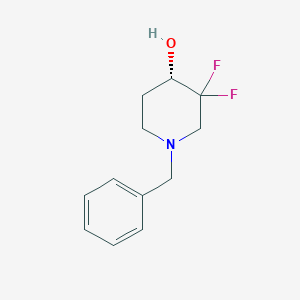

(S)-1-Benzyl-3,3-difluoropiperidin-4-ol

Description

Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry

Fluorinated heterocycles are organic compounds that contain a ring structure with at least one atom other than carbon and are substituted with one or more fluorine atoms. In recent decades, these compounds have garnered substantial attention in organic chemistry, particularly in the fields of medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnih.gov The introduction of fluorine into a heterocyclic molecule can dramatically alter its physicochemical and biological properties. numberanalytics.com

The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond, impart several advantageous properties to the parent molecule. tandfonline.com These include:

Enhanced Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can improve a drug's half-life. tandfonline.com

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, potentially improving its bioavailability. numberanalytics.comrsc.org

Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of nearby nitrogen atoms in a heterocycle, which can influence how the molecule interacts with biological targets. beilstein-journals.org

Conformational Control: Fluorine atoms can influence the preferred three-dimensional shape (conformation) of a molecule, which is critical for its interaction with specific protein binding sites. beilstein-journals.org

Approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine, a testament to the impact of fluorination strategies in modern chemistry. numberanalytics.com The deliberate incorporation of fluorine into heterocyclic scaffolds is a key strategy for fine-tuning molecular properties to achieve desired biological activity and pharmacokinetic profiles. tandfonline.com

Academic Importance of the Piperidine (B6355638) Scaffold in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. nih.govijnrd.org Its prevalence stems from its versatile nature as a scaffold, providing a robust three-dimensional framework that can be readily functionalized to create a diverse array of molecules. nih.gov

The academic and industrial importance of the piperidine scaffold is highlighted by its presence in a vast number of FDA-approved drugs across numerous therapeutic areas, including neurology, oncology, and infectious diseases. nih.govijnrd.orgnih.gov Prominent examples of drugs containing a piperidine moiety include:

Donepezil: Used for the treatment of Alzheimer's disease. nih.gov

Meperidine: An opioid analgesic. ijnrd.org

Ritalin (Methylphenidate): A stimulant used to treat ADHD.

The significance of the piperidine scaffold in research is due to several factors:

Synthetic Accessibility: A multitude of synthetic methods exist for the construction and derivatization of the piperidine ring, making it an attractive starting point for chemical synthesis campaigns. nih.gov

Structural Versatility: The piperidine ring can exist in a stable "chair" conformation, allowing for precise spatial orientation of substituents, which is crucial for selective binding to biological targets.

Physicochemical Properties: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the molecule's solubility and interactions with proteins. beilstein-journals.org

Researchers continue to develop novel methods for synthesizing substituted piperidines, underscoring the scaffold's enduring importance as a fundamental building block in the design of new bioactive compounds. nih.gov

Rationale for Advanced Research on (S)-1-Benzyl-3,3-difluoropiperidin-4-ol and Related Chiral Analogues

The specific focus on This compound is a logical progression based on the principles outlined in the preceding sections. The rationale for its investigation is multifaceted, combining the strategic advantages of fluorination, the proven utility of the piperidine scaffold, and the critical importance of stereochemistry in modern drug design.

Combining Fluorine and the Piperidine Scaffold: The structure incorporates a geminal difluoro group at the 3-position of the piperidine ring. This modification is expected to significantly influence the molecule's properties. The two fluorine atoms can modulate the basicity of the piperidine nitrogen and affect the acidity of the adjacent hydroxyl group at the 4-position. beilstein-journals.org Furthermore, this difluorination enhances metabolic stability.

The Importance of Chirality: The designation "(S)" indicates that this molecule is a single enantiomer, meaning it has a specific three-dimensional arrangement at its chiral center (the carbon atom bearing the hydroxyl group). In medicinal chemistry, it is well-established that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and toxicity profiles. thieme-connect.com Research on single enantiomers like the (S)-isomer is crucial for understanding structure-activity relationships and developing more selective and safer therapeutic agents. The use of chiral piperidine scaffolds can enhance biological activity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comthieme-connect.com

A Versatile Building Block: this compound serves as a valuable chiral building block. The hydroxyl (-OH) group and the nitrogen atom provide reactive handles for further chemical modification, allowing for the synthesis of a library of more complex molecules. The benzyl (B1604629) group on the nitrogen is often used as a protecting group that can be removed and replaced with other functionalities during a synthetic sequence. researchgate.net

In essence, this compound represents a highly refined chemical entity. It is not merely a random combination of functional groups but a thoughtfully designed molecule that leverages the synergistic benefits of fluorination, a privileged heterocyclic scaffold, and stereochemical control. Advanced research into this compound and its analogues is driven by the potential to create novel chemical probes for exploring biological systems or to serve as key intermediates in the synthesis of next-generation pharmaceuticals with improved efficacy and safety.

Compound Data

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1239596-53-2 | bldpharm.com |

| Molecular Formula | C₁₂H₁₅F₂NO | myskinrecipes.com |

| Molecular Weight | 227.25 g/mol | myskinrecipes.com |

| Appearance | Solid | N/A |

| Storage | Room temperature, sealed, dry | myskinrecipes.com |

Related Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| 1-Benzyl-3,3-difluoropiperidin-4-one | C₁₂H₁₃F₂NO | 49761227 |

| 1-Benzyl-3,3-difluoropiperidin-4-amine | C₁₂H₁₆F₂N₂ | 1039741-55-3 |

Structure

3D Structure

Properties

Molecular Formula |

C12H15F2NO |

|---|---|

Molecular Weight |

227.25 g/mol |

IUPAC Name |

(4S)-1-benzyl-3,3-difluoropiperidin-4-ol |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2/t11-/m0/s1 |

InChI Key |

GQTXKSUYTZFNET-NSHDSACASA-N |

Isomeric SMILES |

C1CN(CC([C@H]1O)(F)F)CC2=CC=CC=C2 |

Canonical SMILES |

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 Benzyl 3,3 Difluoropiperidin 4 Ol and Derivatives

Overview of Stereoselective and Asymmetric Synthetic Approaches

The creation of a specific stereoisomer like (S)-1-Benzyl-3,3-difluoropiperidin-4-ol necessitates precise control over the three-dimensional arrangement of atoms. Stereoselective and asymmetric synthesis strategies are paramount to avoid the formation of complex isomeric mixtures that are difficult and costly to separate. nih.govgoogle.com These approaches aim to generate the desired chiral centers with high fidelity, either by forming the heterocyclic ring in an enantioselective manner or by controlling the stereochemical outcome of subsequent functionalization steps. nih.govnih.gov

Enantioselective Cyclization Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring is a critical step where chirality can be introduced. Various enantioselective cyclization strategies have been developed to construct chiral piperidine cores from acyclic precursors. nih.govnih.gov These methods often employ chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other.

One prominent strategy involves the catalytic asymmetric [4+2] cycloaddition, or aza-Diels-Alder reaction. In this approach, an imine (the aza-diene) reacts with an alkene (the dienophile) to form a tetrahydropyridine (B1245486), which can be subsequently reduced to the piperidine. thieme-connect.com The use of chiral Lewis acid catalysts can render this process highly enantioselective. Another powerful method is the intramolecular cyclization of amino-alkenes or similar tethered substrates. nih.gov For instance, palladium-catalyzed intramolecular amination of alkenes using chiral ligands has been shown to produce enantiomerically enriched piperidines. ajchem-a.com Rhodium-catalyzed asymmetric reductive Heck reactions have also been employed to couple dihydropyridines with boronic acids, providing access to chiral 3-substituted tetrahydropyridines that are precursors to piperidines. nih.govacs.org

| Cyclization Strategy | Description | Key Features |

| Asymmetric [4+2] Cycloaddition | Reaction between an aza-diene and a dienophile catalyzed by a chiral Lewis acid to form a tetrahydropyridine intermediate. thieme-connect.comacs.org | Efficient for constructing the six-membered ring; enantioselectivity is controlled by the chiral catalyst. |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde or amino-ketone precursor via an intermediate iminium ion, which is then asymmetrically reduced. nih.gov | Forms the C-N bond and sets a stereocenter simultaneously. |

| Transition Metal-Catalyzed Cyclization | Intramolecular reaction of N-tethered alkenes, often catalyzed by palladium, gold, or rhodium complexes bearing chiral ligands. nih.govnih.govajchem-a.com | High functional group tolerance and excellent enantioselectivity can be achieved. |

| Organocatalytic Cyclization | Use of small organic molecules as chiral catalysts for reactions like intramolecular aza-Michael additions to form the piperidine ring. nih.gov | Metal-free conditions; effective for creating substituted piperidines. |

Diastereoselective Control in Multi-Step Synthesis

Once the piperidine ring is formed, or during its construction, controlling the relative stereochemistry between multiple substituents is crucial. Diastereoselective control ensures that substituents are oriented correctly relative to each other. nih.gov For a molecule like this compound, the key relationship to control is between the C4-hydroxyl group and other potential substituents.

A common approach involves the diastereoselective reduction of a ketone precursor, such as 1-Benzyl-3,3-difluoropiperidin-4-one. The reduction of the C4-ketone can be influenced by the existing stereochemistry of the ring or by using stereodirecting reducing agents. Hydrogenation of substituted pyridine (B92270) precursors is another powerful technique. acs.orgrsc.org The hydrogenation often proceeds in a cis-selective manner, where hydrogen is delivered to one face of the ring, leading to specific diastereomers. acs.org For example, the dearomatization-hydrogenation of fluoropyridine precursors using rhodium catalysts has been shown to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Radical cyclization methods have also been developed to afford 2,4,5-trisubstituted piperidines with high diastereoselectivity. nih.gov

Application of Chiral Catalysts and Ligands in Asymmetric Induction

The success of most modern asymmetric syntheses of piperidines relies on the use of chiral catalysts and ligands. nih.govnih.gov These molecules create a chiral environment around the reacting substrates, lowering the activation energy for the pathway leading to one enantiomer while raising it for the other. Transition metals like rhodium, palladium, iridium, and copper are frequently used, coordinated to carefully designed chiral ligands. nih.govresearchgate.netdicp.ac.cn

For example, rhodium complexes with chiral phosphine (B1218219) or diene ligands are effective for the asymmetric hydrogenation of pyridinium (B92312) salts and the reductive Heck reactions of dihydropyridines. nih.govacs.orgresearchgate.net A notable development is the use of a rhodium-catalyzed reductive transamination that prepares chiral piperidines from pyridinium salts using a chiral primary amine as the source of chirality, avoiding the need for a chiral catalyst. dicp.ac.cnresearchgate.net In copper-catalyzed reactions, ligands such as chiral bis(oxazoline) (BOX) or phosphoramidites can be used for asymmetric cyclizations and additions. researchgate.net The development of novel ligands, such as the F-BOPA ligand for zinc-catalyzed [4+2] cyclizations, continues to expand the toolkit for synthesizing enantiomerically pure piperidines. thieme-connect.com

| Catalyst/Ligand System | Reaction Type | Application in Piperidine Synthesis |

| Rh-Chiral Diene/Phosphine | Asymmetric Hydrogenation, Reductive Heck nih.govacs.org | Synthesis of enantioenriched 3-substituted piperidines from pyridine derivatives. |

| Cu-(S,S)-Ph-BPE | Cyclizative Aminoboration researchgate.net | Enantioselective synthesis of 2,3-cis-disubstituted piperidines. |

| Pd-Chiral Ligand (e.g., Pyridine-Oxazoline) | Intramolecular Amination nih.govajchem-a.com | Enantioselective cyclization of N-tethered alkenes. |

| Zn(OTf)₂ / F-BOPA Ligand | [4+2] Cycloaddition thieme-connect.com | Asymmetric synthesis of aminopiperidine analogues from 1-azadienes and nitroalkenes. |

| [RhCp*Cl₂]₂ / Chiral Amine | Asymmetric Reductive Transamination dicp.ac.cnresearchgate.net | Synthesis of chiral piperidines and fluoropiperidines from pyridinium salts. |

Fluorination Chemistry and Reagent Selection in Piperidinol Synthesis

The introduction of fluorine atoms into organic molecules can profoundly alter their physical and chemical properties, including basicity and metabolic stability. nih.govnih.gov For this compound, the key transformation is the creation of the geminal difluoro group at the C3 position. The choice of fluorinating reagent and strategy is critical for the success of the synthesis.

Introduction of Geminal Difluoro Moieties onto the Piperidine Skeleton

The most direct method for installing a geminal difluoro group is the deoxofluorination of a corresponding ketone. In the context of synthesizing the target compound, this involves the fluorination of a precursor like 1-Benzyl-4-oxopiperidine-3-carboxylate or, more directly, 1-Benzyl-3,3-difluoropiperidin-4-one is formed from a precursor like 1-benzyl-piperidine-3,4-dione. nih.gov

Several reagents are available for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues, such as Deoxofluor and XtalFluor-E, are commonly used to convert ketones into geminal difluorides. These reagents are effective but must be handled with care due to their reactivity and potential to release toxic HF. nih.gov An alternative strategy is the oxidative desulfurization-difluorination of alkyl aryl thioethers, which can produce geminal difluorides using a combination of an oxidizer and a fluoride (B91410) source like pyridine-poly(hydrogen fluoride) (Py·9HF). nih.gov

| Reagent | Chemical Name | Application |

| DAST | Diethylaminosulfur Trifluoride | Converts ketones and aldehydes to geminal difluorides. nih.gov |

| Deoxofluor | Bis(2-methoxyethyl)aminosulfur Trifluoride | A more thermally stable alternative to DAST for deoxofluorination. |

| XtalFluor-E | Diethylamino-difluorosulfonium Tetrafluoroborate | Crystalline, stable reagents that generate the active fluorinating species in situ. |

| Py·9HF / DBH | Pyridine-poly(hydrogen fluoride) / 1,3-Dibromo-5,5-dimethylhydantoin | Used for oxidative desulfurization-difluorination of thioethers to form geminal difluorides. nih.gov |

Electrophilic and Nucleophilic Fluorination Techniques

Beyond the direct conversion of ketones, electrophilic and nucleophilic fluorination strategies offer alternative pathways to introduce fluorine. nih.govsigmaaldrich.com

Electrophilic fluorination involves the reaction of an electron-rich substrate (a nucleophile), such as an enolate or an enol ether, with an electrophilic fluorine source ("F+"). wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used for this purpose. wikipedia.orgresearchgate.net In a synthesis of the target compound, one could envision generating the enolate of a piperidone precursor and trapping it with an electrophilic fluorinating agent. This process would need to be repeated to install the second fluorine atom.

Nucleophilic fluorination employs a nucleophilic fluoride source ("F-") to displace a leaving group or open a strained ring. nih.gov Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and amine-HF complexes like Py·9HF. nih.gov For example, the synthesis of a fluoropiperidine could involve the ring-opening of an epoxide with a fluoride source, a reaction that often proceeds with high regioselectivity. nih.gov While less direct for creating a geminal difluoro group from a non-fluorinated precursor, nucleophilic methods are essential for converting other functional groups into fluorides.

Fluorine-Containing Building Block Strategies for Complex Molecule Assembly

The deliberate incorporation of fluorine into organic molecules is a fundamental strategy in modern medicinal chemistry, often used to modulate properties such as metabolic stability, lipophilicity, and binding affinity. A highly effective method for constructing complex fluorinated molecules is the use of fluorine-containing building blocks. nih.govmdpi.com This approach offers a powerful and flexible alternative to late-stage fluorination, a process where introducing fluorine onto an elaborate molecular scaffold can be hampered by challenges in regioselectivity and functional group tolerance. nih.gov

The building block strategy centers on the use of small, readily accessible synthons that already contain the desired fluorine atom or fluoroalkyl group. nih.gov These pre-fluorinated intermediates are then incorporated into larger molecular frameworks using established chemical transformations. This methodology is exemplified by the use of β,β-difluoro peroxides as versatile C2-building blocks in the synthesis of functionalized indolizines and the application of β-CF3-1,3-enynes, which exhibit distinct reactivity for the diversity-oriented synthesis of organofluorine compounds. nih.govmdpi.com For the creation of sp³-rich saturated heterocycles, such as piperidines, methods involving the electrophilic addition of a fluorine-containing moiety to a carbon-carbon double bond are particularly valuable due to their potential for high stereoselectivity. nih.gov This strategy is paramount for the efficient synthesis of complex targets like this compound, where the critical gem-difluoro motif can be installed early in the synthetic sequence.

Key Cyclization and Ring-Forming Reactions

The construction of the piperidine ring is the central challenge in the synthesis of this compound and related derivatives. A variety of cyclization strategies have been refined to assemble this important N-heterocyclic core, with each method offering distinct advantages regarding efficiency, stereocontrol, and substrate compatibility.

The intramolecular Mannich reaction serves as a robust tool for the highly stereoselective assembly of polysubstituted piperidinones, which are versatile precursors that can be readily reduced to the corresponding piperidinols. mdma.ch The reaction facilitates the cyclization of a δ-amino-β-keto ester or a related open-chain precursor, which is often generated in situ. mdma.ch A common mechanistic pathway involves the condensation of an amine with an aldehyde or ketone to form an imine, which is subsequently attacked by a tethered enolate to forge the new carbon-carbon bond that closes the ring.

A notable variant of this transformation is the nitro-Mannich (or aza-Henry) reaction, in which a nitroalkane reacts with an imine to generate a β-nitroamine intermediate. researchgate.net This intermediate is a valuable synthon in target-oriented synthesis, as demonstrated in the synthesis of the piperidinone-based drug candidate CP-99,994. researchgate.net While many protocols employ base catalysis, acid-catalyzed cyclizations of aminoketones have also been reported, though their efficacy can be highly dependent on the specific substituents of the substrate. mun.ca

Table 1: Overview of Mannich-Type Reactions for Piperidinone Synthesis

| Reaction Type | Typical Precursors | Key Characteristics | References |

| Intramolecular Mannich | δ-amino-β-keto esters, aldehydes/ketones | Powerful method for the stereoselective assembly of piperidinone rings. | mdma.ch |

| Nitro-Mannich (Aza-Henry) | Nitroalkanes, imines | Proceeds via a β-nitroamine intermediate; versatile for complex target synthesis. | researchgate.net |

| Base-Catalyzed Cyclization | β-amino ketones with an enone moiety | Can yield diastereomeric mixtures depending on the substitution pattern. | mun.ca |

Reductive amination is a cornerstone of heterocyclic chemistry and provides a direct and reliable method for constructing the piperidine ring. mdpi.com This strategy can be executed intramolecularly, starting from a linear precursor containing both an amine and at least one carbonyl functionality, or intermolecularly, through the reaction of an amine with a dicarbonyl compound such as glutaric dialdehyde (B1249045). mdpi.comnih.gov The reaction proceeds via the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to yield the final saturated N-heterocycle. mdpi.com

For instance, a sequence involving the oxidative cleavage of a cyclic olefin can produce a reactive diformyl intermediate. This intermediate can then undergo a diastereoselective ring-closing reaction with a chiral amine, like (S)-α-methylbenzylamine, under reductive amination conditions to form a chiral piperidine. researchgate.net In a different approach, the iron-catalyzed reductive amination of ω-amino fatty acids using phenylsilane (B129415) as the reductant offers an efficient pathway to piperidines. nih.gov The choice of catalyst and reducing agent is crucial; ruthenium(II) complexes, for example, have been employed for the highly selective double reductive amination of glutaric dialdehyde with anilines. mdpi.com

Table 2: Examples of Reductive Amination for Piperidine Formation

| Precursor Type | Key Reagents / Catalysts | Noteworthy Features | References |

| Cyclic Olefins | Ozonolysis; (S)-α-methylbenzylamine, NaBH(OAc)₃ | Involves oxidative cleavage to a dialdehyde followed by diastereoselective cyclization. | researchgate.net |

| ω-Amino Fatty Acids | Iron complex, Phenylsilane | An efficient cyclization method to form piperidinones, which are subsequently reduced. | nih.gov |

| Glutaric Dialdehyde | Aniline derivatives, Ru(II) catalyst | Enables highly selective double reductive amination to form N-arylpiperidines. | mdpi.com |

Modern synthetic chemistry offers powerful metal-catalyzed reactions that provide novel and efficient pathways to complex piperidine scaffolds.

Palladium-catalyzed Aza-Heck Reaction The intramolecular aza-Heck reaction has emerged as a significant method for constructing N-heterocyclic rings. researchgate.net In this transformation, a nitrogen nucleophile adds to a tethered alkene that has been activated by a palladium catalyst. The catalytic cycle is often initiated by the oxidative addition of a Pd(0) complex to an activated N–O bond, such as that in an oxime ester, which generates a key aza-Pd(II) intermediate. researchgate.net This intermediate then undergoes a Heck-like migratory insertion with the pendant alkene, leading to the cyclized product. researchgate.netacs.org The versatility of this reaction allows it to trigger subsequent cascade reactions, enabling the synthesis of complex polycyclic systems. acs.org Furthermore, the development of enantioselective variants, typically using chiral phosphine ligands, provides access to optically active piperidines. acs.org

Rhodium-catalyzed Dearomatization-Hydrogenation A highly innovative and efficient strategy for accessing all-cis-(multi)fluorinated piperidines is the one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) of fluoropyridine precursors. nih.govnih.gov This method elegantly overcomes the challenges associated with the synthesis of stereochemically defined fluorinated piperidines, which often requires lengthy, multi-step protocols. nih.gov The DAH process consists of two distinct steps performed in a single reaction vessel: first, a rhodium-catalyzed dearomatization of the fluoropyridine using a reagent like pinacol (B44631) borane (B79455) (HBpin), followed by the complete hydrogenation of the resulting intermediates to form the saturated piperidine ring. nih.govspringernature.com This strategy exhibits remarkable diastereoselectivity, affording exclusively the all-cis isomers and making it a powerful tool for medicinal chemistry. springernature.com

Table 3: Comparison of Advanced Metal-Catalyzed Cyclizations

| Method | Catalyst / Reagents | Typical Substrate | Product | Key Features | References |

| Aza-Heck | Pd(0) catalyst, Phosphine ligands | Alkene-tethered oxime esters or carbamates | Substituted piperidines | Intramolecular C-N bond formation; can be rendered enantioselective. | researchgate.netacs.org |

| DAH | [Rh(COD)Cl]₂ or Rh-CAAC, HBpin, H₂ | Fluoropyridines | all-cis-(multi)fluorinated piperidines | One-pot, two-step process with high diastereoselectivity. | nih.govspringernature.com |

Radical cyclizations provide a valuable and complementary approach for the formation of piperidine rings, often proceeding under mild conditions with excellent functional group tolerance. mdpi.com These reactions involve the generation of a radical species that cyclizes onto a tethered unsaturated functional group. Although less common than ionic pathways, synthetic routes to fluoropiperidines based on radical intermediates have been successfully developed. nih.gov

One prominent strategy is the 1,6-hydrogen atom transfer (HAT), where a nitrogen-centered radical, generated via methods such as copper catalysis or electrolysis, abstracts a hydrogen atom to form a carbon-centered radical that subsequently cyclizes. mdpi.com More recently, visible-light-induced photoredox catalysis using iridium complexes has emerged as a powerful method for radical cyclization, enabling the stereocontrolled construction of complex cyclic ethers and, by extension, N-heterocycles. nih.gov The fundamental step in these processes often involves the generation of a radical that attacks a vinyl group or another suitable acceptor to trigger the ring-closing cascade. nih.gov

Optimization of Reaction Conditions and Scalability in Laboratory Research

The successful laboratory synthesis of a target molecule like this compound is contingent upon the meticulous optimization of reaction conditions to achieve maximum yield, purity, and stereoselectivity. researchgate.netnih.gov For catalytic reactions, such as those catalyzed by rhodium or palladium, critical parameters for optimization include the choice of ligands, catalyst loading, solvent, temperature, and reaction duration. springernature.comacademie-sciences.fr For example, in ring-closing metathesis (RCM) reactions of fluoroalkenes, achieving high yields often necessitates screening different generations of Grubbs catalysts and adjusting the catalyst loading and temperature. academie-sciences.fr

A crucial goal of optimization is to develop a robust method that shows low sensitivity to minor operational variations, such as the presence of air or moisture, which is vital for ensuring reproducibility and scalability. nih.gov For larger-scale preparations, heterogeneous catalysts like palladium on carbon are often preferred over their homogeneous counterparts due to their ease of handling, recovery, and removal from the reaction mixture. nih.gov

Stereochemical Investigations and Conformational Analysis of S 1 Benzyl 3,3 Difluoropiperidin 4 Ol

Enantiomeric Purity Assessment and Chiral Resolution Methodologies (for academic synthesis)

Achieving high enantiomeric purity is a cornerstone of modern asymmetric synthesis. For chiral molecules like (S)-1-Benzyl-3,3-difluoropiperidin-4-ol, which contains a stereogenic center at the C4 position, its synthesis must be followed by rigorous assessment of enantiomeric excess (ee) and, if synthesized as a racemate, requires effective chiral resolution.

In an academic research context, the enantiomeric purity of chiral alcohols and amines is typically determined using specialized analytical techniques. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a primary method, where the enantiomers are separated on a stationary phase containing a chiral selector. Another common technique involves Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral solvating agents, which induce diastereomeric environments for the enantiomers, resulting in distinguishable signals.

For the separation of a racemic mixture of 1-Benzyl-3,3-difluoropiperidin-4-ol, several classical and modern resolution methodologies are applicable.

Crystallization of Diastereomeric Salts : This is the most common method for resolving racemates. wikipedia.org It involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org For the resolution of the target alcohol, a chiral acid, such as (S)-mandelic acid or tartaric acid, could be used to form a salt with the basic piperidine (B6355638) nitrogen. wikipedia.org The less soluble diastereomeric salt crystallizes out and can be isolated, after which the chiral resolving agent is removed to yield the desired enantiomer. wikipedia.org

Enzymatic Kinetic Resolution : This method utilizes enzymes that selectively catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted. For a chiral alcohol, a lipase (B570770) enzyme could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.

Asymmetric Synthesis : To circumvent the need for resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer, asymmetric synthesis strategies are often employed from the outset. One approach involves the diastereoselective reduction of the prochiral ketone, 1-Benzyl-3,3-difluoropiperidin-4-one, using a chiral reducing agent. Alternatively, a chiral auxiliary can be used to direct the stereochemical outcome of a key bond-forming reaction, which is then cleaved to yield the enantioenriched product. acs.orgnih.gov For instance, strategies have been developed for the synthesis of enantioenriched fluorinated piperidines via the diastereoselective hydrogenation of a pyridine (B92270) precursor bearing a removable chiral auxiliary. acs.org

Conformational Preferences of Fluorinated Piperidine Rings

The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of fluorine substituents introduces potent stereoelectronic effects that can override simple steric considerations, leading to unusual conformational preferences. researchgate.netnih.gov A systematic survey of diversely substituted and protected fluorinated piperidine derivatives has been conducted using NMR spectroscopy and computational methods to understand these behaviors. nih.govhuji.ac.il

A remarkable feature of many fluorinated piperidines is the preference for a fluorine atom to occupy an axial position, which is often counterintuitive based on steric hindrance. researchgate.net This preference is the result of a complex interplay of several stereoelectronic forces. d-nb.info

Electrostatic Interactions : In protonated piperidines, a strong attractive interaction between the partially negative fluorine atom and the positively charged nitrogen (a C–F···N⁺ charge-dipole interaction) can significantly stabilize a conformation where the fluorine is axial. researchgate.netacs.org A similar, albeit weaker, stabilizing interaction can occur between the C-F bond dipole and the nitrogen lone pair.

Hyperconjugation : This effect involves the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. In fluorinated piperidines, two types of hyperconjugation are particularly important for stabilizing an axial fluorine:

Anomeric Effect : This is a classic stereoelectronic effect where a lone pair on a heteroatom (the piperidine nitrogen) donates electron density into the antibonding orbital (σ) of an adjacent anti-periplanar C–F bond (n_N → σ_C-F). researchgate.netnih.gov This interaction is maximized when the fluorine is in the axial position.

σ → σ Interactions: Electron donation from anti-periplanar C–H bonds into the low-lying C–F antibonding orbital (σ_CH → σ_CF) also contributes to the stability of the axial conformer. researchgate.netresearchgate.net

Steric Repulsion : While stereoelectronic effects often favor the axial position, they are counteracted by classic 1,3-diaxial steric repulsion, which favors the equatorial position. researchgate.net The final conformational equilibrium is a fine balance of all these competing effects. d-nb.info

A computational study on 3-fluoropiperidine (B1141850) showed that the structure with an axial fluorine and an equatorial N-H bond is the lowest-energy conformer, highlighting the dominance of the anomeric effect. researchgate.net

N-Substituents : The nature of the substituent on the nitrogen atom is critical. For the target molecule, the N-benzyl group is bulky and its orientation will influence the ring. In N-acyl piperidines, conjugation between the nitrogen lone pair and the carbonyl group can flatten the geometry at the nitrogen, creating a pseudo-allylic strain that forces a C2-substituent into an axial position. nih.gov While the N-benzyl group in the title compound does not induce the same level of planarity, its steric bulk will influence the chair conformation and the orientation of the C4-hydroxyl group. rsc.org

The conformational balance of fluorinated piperidines is highly sensitive to the surrounding environment. nih.gov Studies have shown that solvation and solvent polarity play a major role, capable of shifting or even inverting the preferred conformation. nih.govd-nb.info

Table 1: Effect of Solvent Polarity on Conformation of a Model Fluorinated Piperidine This interactive table summarizes findings on how solvent polarity can shift the conformational equilibrium in N-protected difluoropiperidines, based on data from related studies.

| N-Protecting Group | Solvent | Dielectric Constant (ε) | Preferred Conformation of Fluorine |

|---|---|---|---|

| Pivaloyl (Piv) | Chloroform (CDCl₃) | 4.8 | Equatorial |

| Pivaloyl (Piv) | DMSO | 46.7 | Axial |

| Boc | Chloroform (CDCl₃) | 4.8 | Equatorial |

| Boc | DMSO | 46.7 | Axial |

Data derived from computational and NMR studies on model compounds. d-nb.info

Diastereoselective Control Mechanisms Observed in Synthesis

The synthesis of this compound requires precise control over the stereochemistry at the C4 position. This is typically achieved through the diastereoselective reduction of the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one. The stereochemical outcome of this reduction is governed by the steric and electronic nature of the existing piperidine ring, which dictates the trajectory of the incoming nucleophilic hydride reagent.

Two primary models are often invoked to predict the stereochemical outcome of ketone reductions in cyclic systems:

Torsional Strain (Felkin-Anh Model) : While more commonly applied to acyclic systems, the principles of minimizing torsional strain during the nucleophilic attack are relevant. The attack trajectory is preferred to be anti-periplanar to the largest adjacent substituent to avoid eclipsing interactions in the transition state.

In the case of 1-Benzyl-3,3-difluoropiperidin-4-one, the gem-difluoro group at C3 significantly influences the electronic environment of the adjacent carbonyl group. Furthermore, the bulky N-benzyl group can lock the piperidine ring into a specific chair conformation, presenting a biased steric environment. The diastereoselectivity of the reduction will depend heavily on the reducing agent used. Small, unhindered reagents like sodium borohydride (B1222165) (NaBH₄) are more likely to follow a path of steric approach control. In contrast, bulkier reagents like L-Selectride® (lithium tri-sec-butylborohydride) are highly sensitive to steric hindrance and will attack from the least encumbered face, often leading to the opposite diastereomer with high selectivity. Recent studies on photoredox-catalyzed functionalization of complex piperidines have shown that high diastereoselectivity can be achieved through an epimerization process that allows the system to equilibrate to the most thermodynamically stable diastereomer. escholarship.org

Chemical Reactivity and Functionalization of the S 1 Benzyl 3,3 Difluoropiperidin 4 Ol Scaffold

Chemical Transformations at the Piperidin-4-ol Hydroxyl Group (e.g., Oxidation to Ketones, Esterification, Etherification)

The secondary hydroxyl group at the C4 position of the piperidine (B6355638) ring is a primary site for functionalization, allowing for oxidation, esterification, and etherification reactions.

Oxidation to Ketones: The hydroxyl group can be oxidized to the corresponding ketone, 1-benzyl-3,3-difluoropiperidin-4-one. nih.gov This transformation is a key step in modifying the electronic properties and geometry of the scaffold. Standard oxidizing agents are effective for this purpose. A common method for oxidizing secondary alcohols to ketones involves the use of chromic acid (H₂CrO₄) or other chromium(VI) reagents like chromium trioxide (CrO₃). libretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also suitable and can prevent over-oxidation. libretexts.org More modern and less toxic reagents like Dess-Martin periodinane (DMP) offer advantages in terms of yield and reaction conditions.

Esterification: The alcohol can readily undergo esterification with a variety of carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. These ester derivatives are valuable for probing structure-activity relationships, as the ester group can be varied to alter properties like polarity and steric bulk.

Etherification: Etherification, or O-alkylation, of the hydroxyl group provides another avenue for structural diversification. This can be achieved by reacting the alcohol with alkyl halides or sulfonates under basic conditions. For example, the use of sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of an alkyl halide, is a common procedure for forming ethers. Reagents like benzyloxypyridinium triflate can also be used for benzylation under relatively neutral conditions. sigmaaldrich.com

Table 1: Representative Transformations of the Hydroxyl Group

| Transformation | Reagent Examples | Product Functional Group |

|---|---|---|

| Oxidation | CrO₃, PCC, DMP | Ketone |

| Esterification | Acyl chlorides, Carboxylic acids + DCC | Ester |

| Etherification | Alkyl halides + NaH, Benzyl (B1604629) bromide | Ether |

Functionalization of the N-Benzyl Group and Piperidine Nitrogen (e.g., Debenzylation for Primary Amine Access, N-Alkylation, N-Acylation)

The nitrogen atom of the piperidine ring, initially protected by a benzyl group, offers a second major point for diversification.

Debenzylation for Primary Amine Access: The N-benzyl group serves as a common protecting group that can be removed to liberate the secondary amine, (S)-3,3-difluoropiperidin-4-ol. A standard method for this transformation is catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.net However, care must be taken as some hydrogenation conditions can lead to hydrodefluorination of the gem-dinal fluoro group. acs.org Alternative debenzylation methods that avoid harsh reduction conditions may be preferable.

N-Alkylation and N-Acylation: Once the benzyl group is removed, the resulting secondary amine is available for a wide range of functionalization reactions.

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This allows for the introduction of a diverse array of substituents at the nitrogen atom.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This functionalization is crucial for introducing various pharmacophoric elements. The resulting 3,3-difluoropiperidine (B1349930) hydrochloride is a versatile building block that can be readily attached to molecular scaffolds. ossila.com

Table 2: Functionalization of the Piperidine Nitrogen

| Reaction | Starting Material | Reagent Examples | Product Functional Group |

|---|---|---|---|

| Debenzylation | N-Benzyl piperidine | H₂, Pd/C | Secondary Amine |

| N-Alkylation | Secondary Amine | R-X (Alkyl Halide), R'-CHO + NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Secondary Amine | R-COCl, (RCO)₂O | Amide |

Derivatization Strategies for the Creation of Chemical Libraries

The multiple reactive sites on the (S)-1-benzyl-3,3-difluoropiperidin-4-ol scaffold make it an excellent starting point for the construction of chemical libraries for drug discovery. A common strategy involves a divergent synthetic approach.

Initial Scaffolds: The parent compound can be oxidized to the ketone, providing two primary scaffolds: the alcohol and the ketone.

Parallel Functionalization: Each of these scaffolds can then be subjected to a series of parallel reactions.

The alcohol scaffold can be diversified through a library of esterification and etherification reactions at the hydroxyl group.

Both the alcohol and ketone scaffolds can undergo debenzylation. .

Amine Derivatization: The resulting secondary amines can then be reacted with a library of alkylating agents (via reductive amination) or acylating agents to introduce a wide range of substituents at the nitrogen position.

This systematic approach allows for the rapid generation of a large and diverse set of analogues, where the properties of the molecule are systematically varied at the C4 and N1 positions. Such libraries are invaluable for exploring structure-activity relationships (SAR) and optimizing lead compounds. The use of fluorinated piperidines as building blocks for creating analogues of existing drugs is a testament to their utility in medicinal chemistry. nih.gov

Elucidation of Reaction Mechanisms Involving the Compound

While specific mechanistic studies on this compound are not widely published, the mechanisms of its key transformations can be understood from well-established organic chemistry principles.

Mechanism of Oxidation: The oxidation of the alcohol with a chromium(VI) reagent, such as chromic acid, is proposed to proceed through the formation of a chromate (B82759) ester intermediate. libretexts.org A base (such as water) then abstracts the proton from the carbon bearing the hydroxyl group, leading to an E2-like elimination that forms the ketone and a reduced chromium species. libretexts.org

Mechanism of Debenzylation: Catalytic hydrogenation for debenzylation involves the oxidative addition of the C-N bond to the surface of the palladium catalyst, followed by hydrogenolysis to cleave the bond and release the secondary amine and toluene.

Mechanism of N- and O-Alkylation: These are typically nucleophilic substitution (S(_N)2) reactions. For O-alkylation, a base generates the more nucleophilic alkoxide, which then attacks the electrophilic carbon of the alkyl halide. Similarly, for N-alkylation, the lone pair of the nitrogen atom acts as the nucleophile.

Mechanistic Considerations of the Fluoro Group: While the gem-dinal fluoro group is largely a spectator, its strong inductive effect influences the reactivity of other parts of the molecule. For instance, it lowers the nucleophilicity of the piperidine nitrogen, which can affect the kinetics of N-alkylation and N-acylation reactions. In certain contexts, such as copper-catalyzed C-H amination for piperidine synthesis, the formation of metal-fluoride intermediates can be a key part of the catalytic cycle. nih.govacs.org

Applications of S 1 Benzyl 3,3 Difluoropiperidin 4 Ol As a Chiral Building Block in Advanced Organic Synthesis

Utilization in the Enantioselective Synthesis of Complex Molecular Architectures

The enantiopure nature of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol makes it an exemplary chiral building block for the synthesis of complex molecular structures where stereochemical control is paramount. nih.gov The defined (S)-configuration at the C4 position serves as a stereochemical anchor, allowing chemists to introduce new chiral centers with a high degree of predictability. The hydroxyl group is a key functional handle that can be readily transformed into other functionalities such as esters, ethers, or amines, or it can be used to direct subsequent stereoselective reactions on the piperidine (B6355638) ring or on appended side chains.

Furthermore, the compound can be subjected to oxidation to the corresponding ketone, 1-benzyl-3,3-difluoropiperidin-4-one, which can then undergo a variety of stereoselective reduction or addition reactions to generate diastereomerically pure compounds with different stereochemistry at the C4 position. nih.gov This versatility enables the construction of intricate polycyclic systems, natural product analogues, and other highly functionalized molecules where the specific three-dimensional arrangement of atoms is critical for biological activity or material properties. nih.gov The presence of the benzyl (B1604629) protecting group on the nitrogen allows for these transformations to be carried out before a final deprotection step reveals the secondary amine, which can then be used for further derivatization.

Design and Preparation of Novel Fluorinated Heterocyclic Scaffolds for Research

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound provides direct access to novel piperidine derivatives that are decorated with gem-difluoro functionality. bldpharm.com The synthesis of new fluorinated heterocyclic scaffolds is a major focus of research, as these structures can serve as unique cores for building libraries of compounds for biological screening. lboro.ac.ukbeilstein-journals.org

Starting from this compound, chemists can employ a range of synthetic strategies to create more elaborate heterocyclic systems. cuny.edu For instance, the hydroxyl group can participate in intramolecular cyclization reactions, such as the Mitsunobu reaction or ring-closing metathesis after appropriate functionalization, to form bicyclic or spirocyclic structures. researchgate.net These novel, conformationally restricted scaffolds are of significant interest in drug discovery as they can present appended functional groups in precise spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The development of such unique fluorinated scaffolds is crucial for exploring new areas of chemical space in the search for next-generation therapeutics. lboro.ac.uk

Role in Medicinal Chemistry Research and Drug Discovery (Conceptual Framework, Excluding Clinical Data)

While not a therapeutic agent itself, this compound is a powerful tool in the conceptual framework of drug discovery, providing a foundation for creating and optimizing new drug candidates. bldpharm.commdpi.com

The introduction of the gem-difluoro group at the C3 position of the piperidine ring profoundly alters the molecule's physicochemical properties in ways that are highly beneficial for drug design. mdpi.comnih.gov These changes can be systematically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug molecule. researchgate.net

pKa Modulation: The two highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect. This effect lowers the electron density on the piperidine nitrogen, making it less basic. mdpi.com A decrease in the pKa of the piperidine nitrogen can be advantageous for reducing unwanted interactions with acidic biological targets or for optimizing the absorption and solubility profile of a drug candidate. mdpi.com

Lipophilicity: Fluorine is known to increase the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve binding to hydrophobic pockets in protein targets. mdpi.com However, the effect is nuanced; strategic difluorination can modulate lipophilicity to achieve an optimal balance between solubility and permeability, a critical consideration in drug design. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing gem-difluoro groups at the C3 position effectively blocks a potential site of metabolic oxidation by cytochrome P450 enzymes. mdpi.comnih.gov This modification can significantly increase the metabolic half-life of a drug, leading to improved pharmacokinetic properties.

Conformational Rigidity: The steric bulk and dipole moment of the C-F bonds can restrict the conformational flexibility of the piperidine ring. researchgate.net This pre-organization of the scaffold into a more defined shape can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.

Table 1: Influence of Gem-Difluoro Substitution on Molecular Properties

| Property | Effect of 3,3-Difluoro Group | Rationale in Drug Design |

| pKa of Piperidine Nitrogen | Decrease | Modulates ionization at physiological pH, affecting solubility, absorption, and target interactions. mdpi.com |

| Lipophilicity (logP/logD) | Increase/Modulation | Enhances membrane permeability and can improve binding to hydrophobic targets. mdpi.comnih.gov |

| Metabolic Stability | Increase | Blocks C-H oxidation by metabolic enzymes (e.g., CYP450), increasing drug half-life. nih.gov |

| Conformational Rigidity | Increase | Locks the ring into a preferred conformation, potentially increasing binding affinity and selectivity. researchgate.net |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govnih.gov this compound is an ideal starting point for systematic SAR explorations. researchgate.net

A conceptual SAR campaign would involve synthesizing a library of analogues where each part of the molecule is systematically varied. For example:

The benzyl group on the nitrogen could be replaced with a wide variety of aryl, heteroaryl, or alkyl groups to probe interactions with specific pockets of a target protein.

The hydroxyl group at the C4 position could be converted into ethers, esters, or amines of varying sizes and electronic properties.

The phenyl ring of the benzyl group could be substituted with different functional groups.

By testing each of these new compounds in a biological assay, researchers can build a detailed map of the structural requirements for activity. mdpi.com This information is invaluable for designing more potent and selective lead compounds. The fluorinated piperidine core remains constant throughout this process, providing a rigid and metabolically stable anchor for the systematic exploration of appended functional groups. nih.gov

A lead compound is a molecule that shows promising biological activity and serves as the starting point for a full-fledged drug optimization program. nih.gov this compound is a precursor used to generate libraries of potential lead compounds. mdpi.com Its utility lies in its ability to be readily incorporated into larger, more complex structures.

Chemists can attach known pharmacophores (the part of a molecule responsible for its biological activity) to the hydroxyl or nitrogen atoms of the building block. For instance, by coupling the building block to moieties known to interact with kinases, G-protein coupled receptors, or ion channels, novel chemical entities can be rapidly generated. wikipedia.org The inherent properties of the difluorinated piperidine core—such as improved metabolic stability and controlled conformation—can confer superior drug-like properties upon the resulting lead compounds from the outset. This strategy accelerates the discovery process by starting with a scaffold that already has desirable features built in. google.com

Analytical and Spectroscopic Characterization for Research Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all atoms and establishes the stereochemistry of the molecule.

¹H NMR (Proton NMR) is used to identify the number and connectivity of hydrogen atoms. The spectrum of this compound would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, and the protons of the piperidine (B6355638) ring. The chemical shifts and coupling constants (J-values) of the piperidine ring protons, particularly the proton at C4 bearing the hydroxyl group and the protons at C2, C5, and C6, are crucial for determining the ring's conformation, which is typically a chair-like form.

¹³C NMR (Carbon-13 NMR) reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. Key signals would include those for the aromatic carbons, the benzylic methylene carbon, the carbon bearing the hydroxyl group (C4), the gem-difluorinated carbon (C3), and the other piperidine ring carbons (C2, C5, C6). The large one-bond carbon-fluorine coupling (¹JCF) for the C3 carbon is a characteristic feature.

¹⁹F NMR (Fluorine-19 NMR) is essential for characterizing fluorinated compounds. For this compound, the two fluorine atoms at the C3 position are diastereotopic and would be expected to show two distinct signals, appearing as an AB quartet due to geminal F-F coupling. Each of these signals would be further split by couplings to adjacent protons (H-2 and H-4). mdpi.com The analysis of these coupling patterns provides valuable structural information.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY maps out the H-H coupling networks, confirming the arrangement of protons in the piperidine and benzyl groups. HSQC correlates each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the stereochemistry. For this compound, NOESY experiments can reveal through-space interactions between protons. For instance, observing a NOE between the axial proton at C4 and other axial protons at C2 and C6 would confirm their spatial proximity and support the assignment of the hydroxyl group's orientation (axial or equatorial) in the dominant chair conformation.

Illustrative NMR Data Table for Related Fluorinated Piperidines Note: Specific data for this compound is not publicly available. The table below is a representative example based on similar structures.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity / Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| ¹H | 7.20 - 7.40 | m | Aromatic (C₆H₅) |

| ¹H | ~4.10 | m | H-4 |

| ¹H | ~3.60 | s | Benzyl CH₂ |

| ¹H | 2.50 - 3.20 | m | Piperidine CH₂ (C2, C5, C6) |

| ¹³C | 127 - 138 | - | Aromatic (C₆H₅) |

| ¹³C | ~125 | t, ¹JCF ≈ 245 | C3 (CF₂) |

| ¹³C | ~69 | t, ²JCF ≈ 25 | C4 (CHOH) |

| ¹³C | ~63 | s | Benzyl CH₂ |

| ¹³C | 45 - 55 | m | Piperidine CH₂ (C2, C5, C6) |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. The measured mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass, with a deviation in the low parts-per-million (ppm) range providing high confidence in the assigned chemical formula. For example, a related compound, 1-Benzyl-4-(3-phenyl-propyl)-1H-1,2,3-triazole, showed a calculated mass of 278.1562 and a found mass of 278.1567, confirming its composition. rsc.org Analysis of the fragmentation pattern in the mass spectrum can also provide structural information, often showing characteristic losses such as the benzyl group or water.

Expected HRMS Data

Formula: C₁₂H₁₅F₂NO

Calculated [M+H]⁺: 228.1194

Found [M+H]⁺: Expected to be within ± 5 ppm of the calculated value.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy detects the vibrations of chemical bonds that result in a change in the dipole moment. For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Bands in the 2800-3000 cm⁻¹ region due to C-H stretching of the aliphatic and aromatic groups.

Strong absorption bands in the 1000-1200 cm⁻¹ range are characteristic of C-F bond stretching vibrations.

Bands corresponding to C-N stretching and aromatic C=C stretching would also be present.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, provides complementary information. Aromatic ring vibrations are often strong in Raman spectra. While less commonly reported for routine characterization, it can be a useful tool.

Representative IR Data Table Note: Specific data for this compound is not publicly available. This table is illustrative.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|

| 3350 | Broad, Strong | O-H stretch (alcohol) |

| 2920 | Medium | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic) |

| 1100 | Strong | C-F stretch |

X-ray Crystallography for Absolute Configuration and Solid-State Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. mdpi.com If a suitable single crystal of this compound can be grown, this technique can unambiguously confirm the (S) configuration at the C4 stereocenter. The analysis also reveals precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the piperidine ring and the orientation of the substituents (axial/equatorial). researchgate.net This method is considered the gold standard for absolute stereochemical assignment.

Chiral Chromatography (e.g., Chiral HPLC, Chiral GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of this compound. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method. nih.govsigmaaldrich.com A racemic sample of 1-Benzyl-3,3-difluoropiperidin-4-ol would be injected onto a chiral column (e.g., based on derivatized cellulose (B213188) or amylose) and eluted with a suitable mobile phase (often a mixture of alkanes and an alcohol). nih.gov The two enantiomers would elute at different retention times, appearing as two separate peaks. By analyzing a sample of the synthesized (S)-enantiomer and comparing it to the racemic standard, the enantiomeric excess can be calculated based on the relative areas of the two peaks. The development of such a method is crucial for validating the effectiveness of an enantioselective synthesis.

Computational and Theoretical Investigations of S 1 Benzyl 3,3 Difluoropiperidin 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling detailed analysis of a molecule's electronic characteristics. For (S)-1-benzyl-3,3-difluoropiperidin-4-ol, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, including bond lengths and angles. pnrjournal.comnih.gov These calculations are fundamental to understanding the molecule's inherent stability and the spatial arrangement of its atoms.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and its susceptibility to electronic excitation. nih.gov A smaller gap suggests higher reactivity. For instance, in a related study of a benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov

Table 1: Representative DFT-Calculated Parameters for Substituted Piperidine (B6355638) Analogs

| Parameter | Description | Typical Focus of Calculation |

| Optimized Geometry | Bond lengths, bond angles, and dihedral angles of the most stable conformation. | Provides the foundational structure for all other calculations. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and stability. |

| NBO Analysis | Examines charge distribution, orbital interactions, and hyperconjugation. | Explains the electronic influence of substituents. |

| Fukui Functions | Identifies the most likely sites for nucleophilic and electrophilic attack. | Predicts regioselectivity in chemical reactions. |

| Thermodynamic Parameters | Enthalpy, entropy, and Gibbs free energy of formation. | Determines the relative stability of different conformations or isomers. |

This table is illustrative and based on general applications of DFT to similar heterocyclic compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While DFT provides a static picture of the molecule's lowest energy state, molecular dynamics (MD) simulations offer a dynamic view of its conformational flexibility. researchgate.netnih.gov MD simulations model the movement of atoms over time, providing a trajectory of the molecule's various conformations in a simulated environment, such as in solution. researchgate.netnih.gov

For this compound, MD simulations can reveal the accessible conformations of the piperidine ring, which can exist in chair, boat, or twist-boat forms. The presence of the bulky benzyl group and the stereochemistry at the C4 hydroxyl group will significantly influence the conformational landscape. These simulations can quantify the energetic barriers between different conformations and the population of each state at a given temperature. mdpi.com This information is crucial for understanding how the molecule might bind to a biological target, as conformational flexibility is often essential for induced-fit interactions. nih.govmdpi.com

Quantum Chemical Studies on Fluorine's Stereoelectronic Effects

The presence of the gem-difluoro group at the C3 position introduces profound stereoelectronic effects that are a key focus of quantum chemical studies. These calculations aim to unravel the intricate electronic interactions responsible for the molecule's preferred conformation and reactivity.

One of the most significant effects is the gauche effect, where the presence of electronegative fluorine atoms can stabilize a gauche conformation over an anti-conformation. This is often attributed to hyperconjugation, where there is a stabilizing interaction between the filled σ orbitals of adjacent C-H or C-C bonds and the empty σ* orbitals of the C-F bonds. Quantum chemical calculations can quantify the energy of these n → σ* and σ → σ* interactions.

Furthermore, these studies investigate the origin of the axial preference of substituents adjacent to the fluorinated carbon. The gem-difluoro group can influence the conformational equilibrium of the C4 hydroxyl group, favoring an axial orientation due to a combination of hyperconjugative and electrostatic (charge-dipole) interactions. By dissecting these energetic contributions, quantum chemistry provides a deep understanding of the subtle forces governing the molecule's three-dimensional structure.

Prediction and Interpretation of Spectroscopic Parameters from First Principles

Quantum chemical calculations are invaluable for predicting and interpreting spectroscopic data. By calculating properties from first principles (i.e., from the fundamental laws of quantum mechanics), a direct comparison with experimental spectra can be made, aiding in structural elucidation and assignment.

For this compound, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in an infrared (IR) spectrum. orientjchem.orgresearchgate.net A strong correlation between the calculated and experimental wavenumbers validates the computed geometry. orientjchem.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared to experimental data to confirm the structure and stereochemistry of the molecule. This is particularly useful for assigning signals in complex spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure.

Computational Modeling of Chemical Reaction Mechanisms and Transition States

Computational modeling extends to the investigation of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For example, if the hydroxyl group at C4 were to be oxidized or substituted, computational models could predict the most likely mechanism. DFT calculations can determine the structure and energy of the transition state, providing the activation energy for the reaction. mdpi.com This information is critical for understanding reaction kinetics and for designing synthetic routes. For instance, the synthesis of related 4-arylpiperidines from 1-benzyl-4-piperidone has been studied, and computational modeling could be applied to understand the mechanisms of the cross-coupling reactions involved. nih.gov These models can also explore the stereochemical outcome of reactions, predicting which diastereomer or enantiomer is likely to be the major product.

Future Research Directions and Perspectives

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary area of development is the advancement of catalytic methods. For instance, the use of heterogeneous catalysis, such as palladium-catalyzed hydrogenation of readily available fluoropyridines, presents a robust and atom-economical pathway to access the fluorinated piperidine (B6355638) core. nih.gov This approach circumvents the need for stoichiometric reducing agents and simplifies product purification. nih.gov Another promising direction is the use of earth-abundant metal catalysts, such as copper, in reactions like intramolecular aminodifluoroalkylation of alkenes, which allows for the one-pot synthesis of gem-difluoro substituted piperidines. These methods stand in contrast to traditional routes that may employ less environmentally benign reagents. The development of photocatalytic systems that can utilize renewable energy sources like sunlight to drive key chemical transformations is also an emerging frontier in sustainable synthesis. cornell.edu

Future synthetic designs will aim to reduce the number of steps, particularly those involving protection and deprotection, by employing novel catalytic systems that offer high chemo- and stereoselectivity. The goal is to create pathways that are not only higher yielding but also safer and more scalable for potential industrial application.

Exploration of Novel Derivatization Strategies and Functionalization Patterns

The (S)-1-Benzyl-3,3-difluoropiperidin-4-ol scaffold possesses multiple sites for chemical modification, including the nitrogen atom, the benzyl (B1604629) group, and the C4-hydroxyl group. Future research will undoubtedly explore novel ways to derivatize this core structure to generate diverse chemical libraries for drug discovery.

The hydroxyl group at the C4 position is a prime target for functionalization. It can be converted into a variety of other functional groups, such as amines, ethers, and esters, to probe structure-activity relationships. Beyond simple modifications, more complex derivatization strategies are being explored. For example, the conversion of related keto-piperidines into spirocyclic systems via Wittig reactions followed by difluorocyclopropanation has been demonstrated as a method to increase the three-dimensionality of the molecule. acs.org Another innovative approach involves building upon the piperidine ring to create conformationally restricted analogues, such as those based on a 2-azaspiro[3.3]heptane scaffold. enamine.net

Furthermore, the development of new reagents and reactions, like the use of gem-difluorovinyl iodonium (B1229267) salts for the direct difluoroethylation of nucleophiles, could open up new avenues for constructing and functionalizing fluorinated piperidines. nih.gov Asymmetric cycloaddition reactions catalyzed by metals like silver also represent a powerful tool for constructing the core gem-difluorinated heterocyclic system with high enantiomeric purity. researchgate.netacs.org

Advanced Applications in Total Synthesis of Natural Products and Complex Designed Molecules

Chiral fluorinated building blocks are of immense value in the total synthesis of complex molecules, including natural products and rationally designed therapeutic agents. The this compound motif is well-suited for this purpose, serving as a stereochemically defined scaffold to introduce a gem-difluoro group into a larger molecule. This substitution can confer desirable properties such as increased metabolic stability and specific conformational constraints. rsc.org

While direct incorporation of this exact building block into a completed natural product synthesis is not yet widely documented, the use of related aminohydroxypiperidine scaffolds is prevalent in the synthesis of complex, biologically active molecules. For example, derivatives of 4-aminopiperidin-3-ol have been used as key intermediates in the synthesis of potent enzyme inhibitors. researchgate.net The synthesis of fluorinated piperidine γ-amino acid derivatives further highlights the utility of such scaffolds in creating complex, non-natural amino acids for peptide and protein engineering. researchgate.net

Deeper Mechanistic Understanding of Fluorine's Influence on Stereochemistry and Reactivity

The two fluorine atoms at the C3 position of the piperidine ring exert a profound influence on the molecule's properties, yet a complete mechanistic understanding is still evolving. The strong electron-withdrawing nature of the gem-difluoro group significantly alters the electron distribution throughout the ring, impacting the pKa of the nitrogen atom and the reactivity of adjacent functional groups. acs.org

A key area of ongoing research is the conformational preference of the piperidine ring. The presence of fluorine can lead to stabilizing hyperconjugative interactions (e.g., σCH → σ*CF) and electrostatic interactions (e.g., C-F···N+), which can favor specific ring conformations. rsc.orgresearchgate.net While some fluorinated heterocycles exhibit a strong preference for a particular conformation due to the gauche effect, studies on 3-fluoropiperidine (B1141850) suggest that the axial and equatorial conformers can be similarly populated. beilstein-journals.org A deeper quantum chemical analysis of the specific this compound system is needed to fully elucidate the interplay of steric, electrostatic, and stereoelectronic effects on its conformational landscape.

Understanding these subtle conformational and electronic effects is critical. It can explain the observed reactivity in derivatization reactions and, more importantly, how the molecule presents itself to a biological target. rsc.org Future mechanistic studies will likely employ a combination of advanced NMR spectroscopy, X-ray crystallography, and high-level computational chemistry to build a comprehensive model of how gem-difluorination dictates the structure and function of this important scaffold. beilstein-journals.org

Integration with Automated Synthesis and Machine Learning Paradigms in Chemical Discovery

The intersection of synthetic chemistry with automation and artificial intelligence is poised to revolutionize chemical discovery. For a scaffold like this compound, these technologies offer powerful tools to accelerate progress.

Automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the core structure. mdpi.comnih.gov By systematically varying the substituents on the nitrogen and the C4-hydroxyl group, researchers can create hundreds or thousands of compounds for high-throughput screening, significantly speeding up the identification of new drug leads.

Concurrently, machine learning (ML) is becoming an indispensable tool for predictive chemistry. acs.org ML models can be trained on existing reaction data to predict the optimal conditions for synthesizing or fluorinating complex molecules, minimizing the need for extensive empirical optimization. acs.org For instance, an algorithm could predict the best catalyst, solvent, and temperature for a specific derivatization of this compound. acs.org Furthermore, ML models are being developed to predict the physicochemical and biological properties of molecules, allowing for the in silico design of compounds with desired characteristics before they are ever synthesized. cornell.edudntb.gov.ua

The integration of these paradigms—using ML to design novel derivatives and automated platforms to synthesize and test them in a closed loop—represents the future of chemical research. This approach will enable a more rapid and efficient exploration of the chemical space around the this compound scaffold, unlocking its full potential in the development of new medicines and materials.

Q & A

Q. How can researchers optimize the synthesis of (S)-1-Benzyl-3,3-difluoropiperidin-4-ol to improve yield and enantiomeric purity?

Methodological Answer: Synthetic optimization requires addressing stereochemical control and fluorination efficiency. Key steps include:

- Chiral Resolution : Use chiral auxiliaries or catalysts during piperidine ring formation. For example, (3S,4S)-piperidin-3-ol derivatives have been resolved via recrystallization with oxalic acid to achieve >93% yield and enantiomeric excess (e.g., [α]D values) .

- Fluorination Strategies : Introduce fluorine atoms via electrophilic fluorination reagents (e.g., Selectfluor) under anhydrous conditions to minimize side reactions. Monitor reaction progress using -NMR .

- Purification : Employ column chromatography with polar solvents (e.g., EtOAc/hexane) or preparative HPLC for chiral separation .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| Chiral Resolution | 93 | 98 | |

| Electrophilic Fluorination | 75 | N/A | |

| Catalytic Asymmetric Synthesis | 82 | 90 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?